Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-
Description
Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-, is a dimeric aromatic amide featuring a central 1,4-phenylenebis(methylene) linker connecting two 3,4,5-trihydroxybenzamide moieties.
Properties
CAS No. |
653579-51-2 |
|---|---|
Molecular Formula |
C22H20N2O8 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-N-[[4-[[(3,4,5-trihydroxybenzoyl)amino]methyl]phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H20N2O8/c25-15-5-13(6-16(26)19(15)29)21(31)23-9-11-1-2-12(4-3-11)10-24-22(32)14-7-17(27)20(30)18(28)8-14/h1-8,25-30H,9-10H2,(H,23,31)(H,24,32) |
InChI Key |
QEYZZKKHJKHLNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C(=C2)O)O)O)CNC(=O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- involves multiple steps. One common method includes the reaction of benzoyl chloride with 1,4-phenylenediamine in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medical research. It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development. Its ability to interact with biological molecules also makes it useful in studying biochemical pathways .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability or resistance to degradation .
Mechanism of Action
The mechanism by which Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Dimeric Chroman-4-one Derivative
- Structure : (2R,2'R,3R,3'R)-7,7'-((1,4-Phenylenebis(methylene))bis(oxy))bis(3,5-dihydroxy-2-(3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)chroman-4-one) (C₅₈H₅₀O₂₀) .
- Comparison: Linker: Shares the 1,4-phenylenebis(methylene) backbone. Functional Groups: Replaces benzamide with chroman-4-one and benzodioxin units, introducing additional hydroxyl and methoxy groups. Properties: Higher polarity due to extensive hydroxylation (15% yield indicates synthetic challenges). Applications may include antioxidant or anticancer research due to polyphenolic motifs. Key Data: MS-ESI m/z: 1065.3 [M−H]⁺ .
Dimeric γ-AApeptides
- Structures: N,N’-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl) palmitamide) (C₅₄H₁₀₃N₈O₄) . N,N’-((((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(decanoylazanediyl))bis(6-aminohexane-1,2-diyl))bis(2-naphthamide) (C₆₄H₉₀O₈N₆) .
- Comparison :
- Linker : 1,4-Phenylenebis(azanediyl) core, differing in nitrogen connectivity.
- Functional Groups : Palmitamide and naphthamide substituents enhance hydrophobicity.
- Properties : Designed for antimicrobial or membrane-targeting applications. HRMS data confirm structural precision (m/z: 928.1901 [M+H]⁺ and 1,067.7017 [M+H]⁺) .
TBS-Protected Benzoate Ester
- Structure : 1,4-Phenylenebis(methylene) bis[3,4,5-tris((tert-butyldimethylsilyl)oxy)benzoate] (C₆₉H₁₁₀O₁₃Si₆) .
- Comparison: Linker: Identical 1,4-phenylenebis(methylene) backbone. Functional Groups: Ester linkages and TBS-protected hydroxyls enhance stability and lipophilicity. Properties: Used as a synthetic intermediate for polyphenolic compounds. ESI-HRMS m/z: 1337.6486 [M+Na]⁺ .
4,4-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic Acid
Comparative Analysis Table
*Hypothetical formula based on structural analogy.
Key Research Findings and Contradictions
- Synthetic Challenges: The chroman-4-one derivative (15% yield) highlights difficulties in dimerizing complex phenolic systems , suggesting similar hurdles for the target benzamide.
- Bioactivity Potential: Polyphenolic systems (e.g., chroman-4-one, trihydroxybenzamide) are linked to antioxidant and anticancer effects, but structural differences (e.g., γ-AApeptides’ hydrophobicity) shift applications toward antimicrobial roles .
- Divergent Applications : While the TBS-protected ester and dibenzoic acid serve as intermediates or materials precursors, the target benzamide’s hydroxyl and amide groups position it for pharmaceutical exploration.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroleptic effects. This article delves into the biological activity of Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- , focusing on its mechanisms of action, biochemical properties, and therapeutic potential.
Compound Overview
- IUPAC Name : N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-]
- CAS Number : 653579-51-2
- Molecular Formula : C22H20N2O
- Molecular Weight : 344.40 g/mol
This compound is characterized by its unique structure that includes multiple hydroxyl groups and a benzamide backbone, which are crucial for its biological interactions.
The biological activity of Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-] can be attributed to several mechanisms:
- Enzyme Interaction : The compound exhibits significant interaction with various enzymes. It has been shown to inhibit amide hydrolases, affecting the hydrolysis of amide bonds and influencing metabolic pathways related to drug metabolism and detoxification processes .
- Cell Signaling Modulation : Benzamide derivatives can modulate cell signaling pathways. This modulation affects gene expression and cellular metabolism, leading to potential therapeutic effects in conditions such as cancer and neurodegenerative diseases.
- Cross-Linking with DNA : Preliminary studies suggest that this compound may facilitate cross-linking with nucleotides in DNA. This action could lead to the inhibition of cancer cell proliferation by disrupting DNA replication processes.
Anticancer Properties
Recent studies have indicated that Benzamide derivatives possess anticancer properties. For instance:
- In Vitro Studies : Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-] has demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with cellular signaling pathways that regulate cell survival and death .
- Case Study : A study involving the synthesis of related benzamide compounds showed that certain derivatives displayed potent inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis indicated that hydroxyl substitutions significantly enhance anticancer activity .
Neuroleptic Effects
Benzamide derivatives have also been explored for their neuroleptic properties:
- Behavioral Studies : In animal models, compounds similar to Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-] were evaluated for their ability to reduce apomorphine-induced stereotyped behaviors in rats. These studies suggest potential applications in treating psychotic disorders with lower side effects compared to traditional antipsychotics like haloperidol .
The biochemical properties of Benzamide derivatives are pivotal in understanding their pharmacological potential:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under physiological conditions |
| Interaction with Proteins | Binds selectively to specific enzyme sites |
| Metabolic Pathways | Involved in phase I and II metabolic reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
